molecular formula C8H14BNO2S B8505856 (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid

(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8505856
M. Wt: 199.08 g/mol
InChI Key: MERXUBYQMYAGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with an isopropylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Isopropylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14BNO2S

Molecular Weight

199.08 g/mol

IUPAC Name

[5-[(propan-2-ylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H14BNO2S/c1-6(2)10-5-7-3-4-8(13-7)9(11)12/h3-4,6,10-12H,5H2,1-2H3

InChI Key

MERXUBYQMYAGOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNC(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), isopropylamine (0.027 mL, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 41 mg of crude (5-{[(1-methylethyl)amino]methyl}-2-thienyl)boronic acid. The crude (5-{[(1-methylethyl)amino]methyl}-2-thienyl)boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (80 mg, 0.193 mmol), potassium carbonate (160 mg, 1.16 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mg, 0.004 mmol) to give 74 mg of the title compound (37%).
Name
5-{5-[(ethylamino)methyl]-2-thienyl}-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.027 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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